![molecular formula C9H11ClF3NO B3117560 (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 2243080-08-0](/img/structure/B3117560.png)
(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride
Overview
Description
Trifluoromethyl-containing compounds are a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a complex process that often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is unique due to the presence of the trifluoromethyl group. This group can form electron donor–acceptor (EDA) complexes with other compounds .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .Scientific Research Applications
- (S)-3,5-BTPE serves as a versatile intermediate in pharmaceutical synthesis. For instance, its enantiomer ®-3,5-BTPE is used in compounding NK1 antagonists, which play a role in managing nausea and vomiting associated with chemotherapy .
- Researchers have explored the incorporation of (S)-3,5-BTPE into polymeric materials. For example, poly(benzimidazole)s containing trifluoromethyl substituents have demonstrated excellent solubility in polar aprotic solvents, even at high molecular weights .
- When combined with arylthiolate anions, it forms electron donor–acceptor complexes, enabling visible-light-promoted S-trifluoromethylation reactions .
Pharmaceutical Synthesis
Polymer Chemistry
Trifluoromethylation Reactions
Catalysis and Asymmetric Reduction
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPQPPTLTYYKV-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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